N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with an imidazole ring attached to various other functional groups. The compound has a molecular formula of C25H32N4OS and an average mass of 436.613 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 623.03°C, and a melting point of 270.07°C. It has a molar refractivity of 131.5±0.5 cm3, and a polar surface area of 85 Å2. Its water solubility at 25°C is 0.007391 mg/L .Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives are a class of heterocyclic compounds that have attracted extensive attention due to their diverse biological activities. These activities include but are not limited to antitumor, antibacterial, anti-inflammatory, and antiviral effects. Quinazolines are found in over 200 naturally occurring alkaloids and have been the basis for synthesizing numerous bioactive moieties, leading to potential medicinal agents (Tiwary et al., 2016).
Anticancer Applications
One of the most profound applications of quinazoline derivatives lies in their anticancer properties. Quinazoline compounds have been identified as inhibitors of various kinases, including EGFR, which play a crucial role in cancer progression. The structural flexibility of quinazoline allows for the creation of derivatives that can target a wide range of proteins involved in cancer pathways, thus offering a promising avenue for anticancer drug development (Ravez et al., 2015).
Optoelectronic Materials
Beyond medicinal applications, quinazoline derivatives have also been explored for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This demonstrates the versatility of quinazoline derivatives beyond the pharmaceutical domain, extending into materials science (Lipunova et al., 2018).
Synthetic and Analytical Applications
In the realm of synthetic chemistry, quinazolines have been a focal point due to their promising routes for synthesis and investigation of properties. The synthesis of quinazolines through eco-friendly, atom-efficient, multi-component synthetic strategies underscores their significance in chemical research and potential industrial applications (Faisal & Saeed, 2021).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-aminothiazole derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their activity . For instance, in the case of cancerous cells, these compounds may inhibit the proliferation of the cells .
Biochemical Pathways
It is known that similar compounds affect various biochemical pathways involved in the proliferation of cancerous cells .
Result of Action
Similar compounds have been shown to inhibit the proliferation of various types of cancerous cells .
properties
IUPAC Name |
N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-3-4-13-25-21(29)14-20-23(30)28-22(26-20)18-7-5-6-8-19(18)27-24(28)31-15-17-11-9-16(2)10-12-17/h5-12,20H,3-4,13-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWHKTGVYBPHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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